molecular formula C13H14N4O2S B2799496 4-(4-Nitrophenyl)-2-(piperazin-1-yl)thiazole CAS No. 893764-01-7

4-(4-Nitrophenyl)-2-(piperazin-1-yl)thiazole

Cat. No.: B2799496
CAS No.: 893764-01-7
M. Wt: 290.34
InChI Key: ZZKZGNQWPHPUMG-UHFFFAOYSA-N
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Description

4-(4-Nitrophenyl)-2-(piperazin-1-yl)thiazole is a chemical compound with a complex structure that includes a piperazine ring, a thiazole ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Nitrophenyl)-2-(piperazin-1-yl)thiazole typically involves the reaction of 4-nitrophenyl derivatives with thiazole and piperazine precursors. One common method involves the cyclization of 4-nitrophenylacetohydrazonoyl bromide with thiazole derivatives in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like ethanol under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(4-Nitrophenyl)-2-(piperazin-1-yl)thiazole undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The thiazole ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.

    Substitution: Nucleophilic reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) are employed under anhydrous conditions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(4-Nitrophenyl)-2-(piperazin-1-yl)thiazole involves its interaction with specific molecular targets in biological systems. The nitrophenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The thiazole ring may also play a role in binding to proteins and altering their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Nitrophenyl)piperazine: A simpler compound with similar functional groups but lacking the thiazole ring.

    Thiazole Derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure but differ in their functional groups.

    Piperazine Derivatives: Compounds such as 1-benzylpiperazine and 1-(2-pyridyl)piperazine have the piperazine ring but different substituents.

Uniqueness

4-(4-Nitrophenyl)-2-(piperazin-1-yl)thiazole is unique due to the combination of the nitrophenyl, thiazole, and piperazine moieties in a single molecule.

Properties

IUPAC Name

4-(4-nitrophenyl)-2-piperazin-1-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S/c18-17(19)11-3-1-10(2-4-11)12-9-20-13(15-12)16-7-5-14-6-8-16/h1-4,9,14H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKZGNQWPHPUMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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